molecular formula C18H13NO B14601154 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole CAS No. 61082-85-7

2-(2-Phenylethenyl)-4H-furo[3,2-B]indole

Cat. No.: B14601154
CAS No.: 61082-85-7
M. Wt: 259.3 g/mol
InChI Key: ASRHNKLDYLMKMK-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-4H-furo[3,2-B]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in various natural products. This compound features a unique structure that combines an indole moiety with a furan ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole typically involves the cyclization of appropriate precursors. One common method includes the use of Grignard reagents, where 5-formyl-1-methylindolines react with benzyl-magnesium chloride, followed by dehydration to form the desired indole derivative . Another approach involves the Fischer indole synthesis, where phenylhydrazones undergo cyclization in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-4H-furo[3,2-B]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-4H-furo[3,2-B]indole involves its interaction with specific molecular targets. For example, as a SERM, it can bind to estrogen receptors and modulate their activity, leading to various physiological effects . The compound may also interact with other cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined indole and furan structure, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

61082-85-7

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

2-(2-phenylethenyl)-4H-furo[3,2-b]indole

InChI

InChI=1S/C18H13NO/c1-2-6-13(7-3-1)10-11-14-12-17-18(20-14)15-8-4-5-9-16(15)19-17/h1-12,19H

InChI Key

ASRHNKLDYLMKMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(O2)C4=CC=CC=C4N3

Origin of Product

United States

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